

Benchmarking Panosialin-IA's performance against commercial antibiotics

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Compound of Interest

Compound Name: Panosialin-IA

Cat. No.: B12679197

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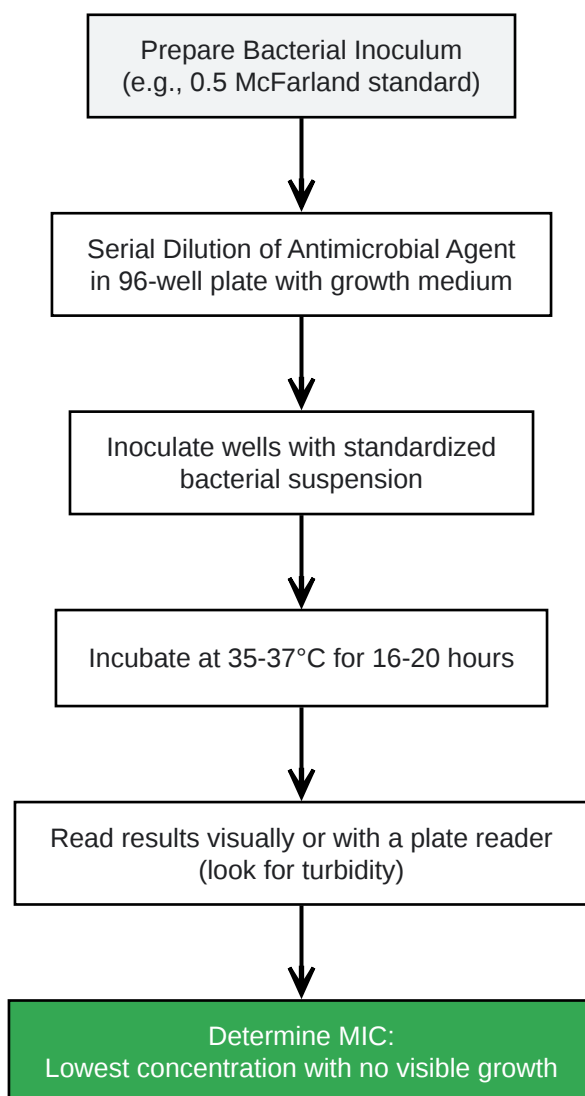
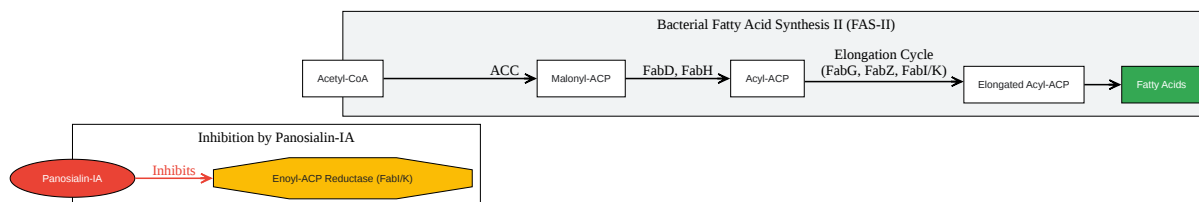
Panosialin-IA: A Comparative Analysis Against Commercial Antibiotics

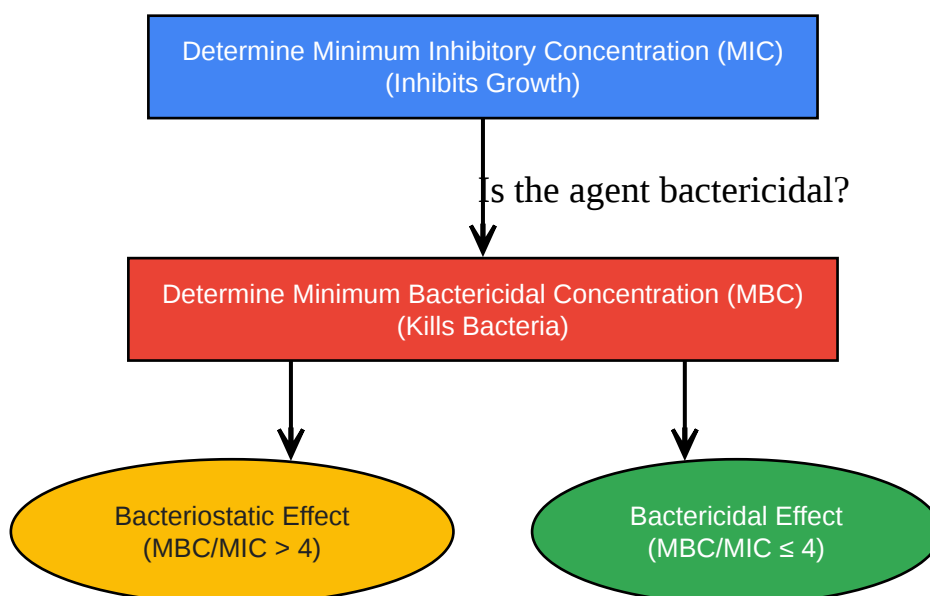
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Panosialin-IA**, a novel enoyl-ACP reductase inhibitor, against a range of commercial antibiotics. The data presented is intended to assist researchers and drug development professionals in evaluating its potential as a new antimicrobial agent.

Mechanism of Action: Targeting Fatty Acid Synthesis

Panosialin-IA belongs to a class of molecules that inhibit bacterial enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the fatty acid biosynthesis pathway (FAS-II). By targeting this pathway, **Panosialin-IA** disrupts the production of essential fatty acids required for building and maintaining bacterial cell membranes, ultimately leading to bacterial growth inhibition. Specifically, panosialins have been shown to potently inhibit the FabI and FabK enoyl-ACP reductases in *Staphylococcus aureus* and *Streptococcus pneumoniae*, respectively.





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